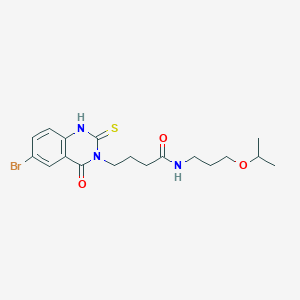
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide is a useful research compound. Its molecular formula is C18H24BrN3O3S and its molecular weight is 442.37. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide and similar compounds have demonstrated moderate antitumor activity against various malignant tumor cells. Particularly, certain renal cancer cell lines show increased sensitivity to these compounds (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Novel derivatives of this compound have shown potential in antimicrobial applications. They have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial species, as well as their antifungal activity against various fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anti-Inflammatory Properties
Several novel derivatives of quinazolinone, a related compound, have shown significant anti-inflammatory activity. This includes a range of synthesized compounds, each displaying varying degrees of efficacy in reducing inflammation (Kumar & Rajput, 2009).
Antiviral Potential
Research into related quinazolin-4(3H)-ones has indicated potential antiviral activities. These compounds have been tested against a variety of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome corona, dengue, and others, showing inhibitory effects on virus replication (Selvam et al., 2007).
Pesticidal Activities
Some derivatives of quinazolin-4-one have demonstrated significant pesticidal activities, including antibacterial, insecticidal, and anti-acetylcholinesterase effects. This suggests potential applications in agricultural and pest control sectors (Misra & Gupta, 1982).
特性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O3S/c1-12(2)25-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)26/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJMKBSKKKEARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
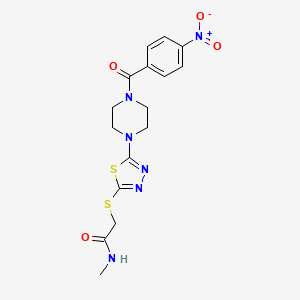
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
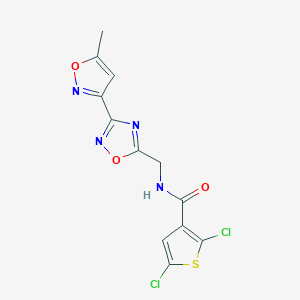
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)


![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)
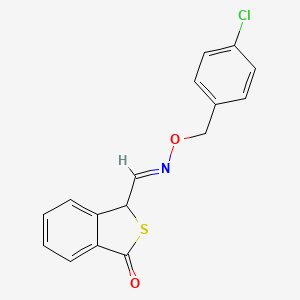
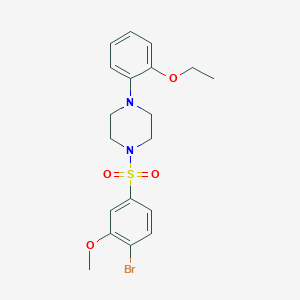
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)